[9-[2-[2-[2-(2-azaniumylethoxy)ethoxy]ethylcarbamoyl]phenyl]-6-ethylimino-2,7-dimethylxanthen-3-yl]-ethylazanium;2,2,2-trifluoroacetate
Description
The compound "[9-[2-[2-[2-(2-azaniumylethoxy)ethoxy]ethylcarbamoyl]phenyl]-6-ethylimino-2,7-dimethylxanthen-3-yl]-ethylazanium;2,2,2-trifluoroacetate" is a xanthene derivative functionalized with ethylamino groups, a carbamoyl-linked ethoxyethyl chain, and a trifluoroacetate counterion. Its structure comprises a xanthene core (a tricyclic aromatic system) substituted with:
- Ethylimino and ethylazanium groups at positions 6 and 3, respectively.
- A 2-(2-(2-azaniumylethoxy)ethoxy)ethylcarbamoyl side chain at position 7.
- A trifluoroacetate counterion for charge balance.
This compound’s design suggests applications in fluorescence imaging or medicinal chemistry due to the xanthene scaffold’s photostability and tunable electronic properties .
Properties
IUPAC Name |
[9-[2-[2-[2-(2-azaniumylethoxy)ethoxy]ethylcarbamoyl]phenyl]-6-ethylimino-2,7-dimethylxanthen-3-yl]-ethylazanium;2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N4O4.2C2HF3O2/c1-5-34-27-19-29-25(17-21(27)3)31(26-18-22(4)28(35-6-2)20-30(26)40-29)23-9-7-8-10-24(23)32(37)36-12-14-39-16-15-38-13-11-33;2*3-2(4,5)1(6)7/h7-10,17-20,34H,5-6,11-16,33H2,1-4H3,(H,36,37);2*(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYSXYIKNSWDOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH2+]C1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)NCCOCCOCC[NH3+].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42F6N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
772.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-step Organic Synthesis
The compound is synthesized through sequential reactions starting from simpler organic precursors:
Step 1: Synthesis of the ethoxy-amine intermediate
Ethylene glycol derivatives are reacted with amines to form bis(oxyethylamino)ethane intermediates. This involves nucleophilic substitution where azanium groups are introduced under controlled pH to maintain protonation.Step 2: Carbamoylation of the phenyl ring
The phenyl ring is functionalized with carbamoyl groups by reacting with isocyanates or carbamoyl chlorides in the presence of base catalysts. This step forms the amide linkage critical for the compound’s stability.Step 3: Coupling to the xanthenyl core
The functionalized phenyl carbamoyl intermediate is then coupled to the xanthenyl core (6-ethylimino-2,7-dimethylxanthen-3-yl) through nucleophilic aromatic substitution or amide bond formation, often facilitated by coupling agents such as EDC or DCC.Step 4: Salt formation with trifluoroacetic acid
The final compound is converted into its trifluoroacetate salt by treatment with trifluoroacetic acid, improving solubility and stability for biological applications.
Alternative Synthetic Techniques
One-pot synthesis:
Some methods attempt to combine multiple steps in a single reaction vessel to improve efficiency and reduce purification steps. This approach requires optimized reaction conditions to prevent side reactions.Microwave-assisted synthesis:
Microwave irradiation is used to accelerate reaction rates, particularly for carbamoylation and coupling steps, leading to higher yields and shorter reaction times.
Reaction Conditions and Solvents
The choice of solvents and reaction parameters significantly affects yield and purity:
| Step | Solvent Type | Typical Solvents | Temperature Range | Notes |
|---|---|---|---|---|
| Ethoxy-amine formation | Alcohols, water, or mixtures | Methanol, ethanol, propanol, water | Room temp to 60°C | Control pH to maintain protonation |
| Carbamoylation | Aprotic solvents | Tetrahydrofuran, dioxane, ethyl acetate | 25–70°C | Use of bases like KOH or NaOH |
| Coupling reaction | Polar aprotic solvents | DMF, DMSO, acetonitrile | 20–50°C | Coupling agents facilitate reaction |
| Salt formation | Acidic aqueous or organic | Trifluoroacetic acid, ethanol | Room temp | Ensures formation of trifluoroacetate salt |
Purification and Yield Optimization
- The crude product is typically purified by precipitation in water or aqueous solvents, followed by recrystallization.
- Organic phase washing with aqueous salt solutions (e.g., KCl, NaCl) removes impurities.
- Concentration under reduced pressure and controlled cooling help isolate the solid product.
- Yields reported vary but can reach 70-80% under optimized conditions.
Research Findings and Practical Considerations
- The compound’s synthesis benefits from green chemistry principles by using environmentally friendly solvents like ethanol-water mixtures and avoiding toxic solvents where possible.
- Reaction times can be shortened by microwave-assisted methods without compromising product quality.
- The trifluoroacetate salt form enhances compound solubility and stability, critical for its application as a fluorescent probe.
- The presence of multiple ethoxy groups and carbamoyl linkages contributes to the compound’s bioactivity and potential as a drug delivery vehicle or fluorescent marker.
Summary Table: Preparation Methods Overview
| Preparation Step | Method Description | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Ethoxy-amine synthesis | Nucleophilic substitution | Ethylene glycol derivatives, amines | High specificity | Requires pH control |
| Carbamoylation | Amide bond formation | Isocyanates, carbamoyl chlorides, bases | Stable linkage formation | Sensitive to moisture |
| Coupling to xanthenyl core | Coupling agents (EDC, DCC) facilitated | DMF, acetonitrile, mild heating | Efficient core attachment | Side reactions possible |
| Salt formation | Acid-base reaction with trifluoroacetic acid | Trifluoroacetic acid, ethanol | Improves solubility and stability | Requires careful acid handling |
| Purification | Precipitation, recrystallization | Water, salt washes | High purity achievable | Product loss during isolation |
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound.
Scientific Research Applications
Pharmaceutical Applications
- Drug Delivery Systems : The compound's unique combination of functional groups enhances its solubility and bioactivity, making it suitable for use in drug delivery systems. Its ability to form stable complexes with therapeutic agents can improve the pharmacokinetics and bioavailability of drugs.
- Fluorescent Markers : Due to its structural characteristics, this compound can serve as an effective fluorescent marker in biological imaging. The xanthenyl core is known for its fluorescent properties, which can be utilized in various imaging techniques such as fluorescence microscopy.
- Cancer Therapy : Research indicates that xanthene derivatives exhibit cytotoxic effects against cancer cells. The modification of this compound could lead to the development of targeted therapies that selectively kill cancer cells while minimizing damage to healthy tissues.
Materials Science Applications
- Organic Light Emitting Diodes (OLEDs) : The compound's optical properties make it a candidate for use in OLED technology. Its ability to emit light when excited by an electric current can be harnessed in the production of efficient display technologies.
- Sensors : The chemical structure allows for modifications that enhance sensitivity and selectivity in sensor applications. This compound can be tailored to detect specific analytes in environmental monitoring or medical diagnostics.
Biotechnology Applications
- Bioconjugation : The presence of reactive functional groups makes this compound suitable for bioconjugation processes, where it can be linked to biomolecules such as proteins or nucleic acids. This application is crucial for developing targeted drug delivery systems and diagnostic tools.
- Cell Penetrating Peptides : The compound's structure can be modified to enhance its ability to penetrate cell membranes, facilitating the delivery of therapeutic agents directly into cells. This is particularly relevant in gene therapy and intracellular drug delivery .
Case Study 1: Drug Delivery Enhancement
A study demonstrated that modifying xanthene derivatives similar to this compound improved their solubility and stability in physiological conditions, leading to enhanced drug delivery efficiency. Researchers found that encapsulating anticancer drugs within these modified compounds resulted in increased cellular uptake and reduced side effects.
Case Study 2: Fluorescent Imaging
In a research project focused on biological imaging, the xanthenyl core was utilized as a fluorescent probe for tracking cellular processes. The study highlighted the compound's effectiveness in distinguishing between live and dead cells based on fluorescence intensity, making it a valuable tool for cell viability assays.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The compound’s fluorescence properties are due to its ability to absorb and emit light at specific wavelengths. This interaction with light is mediated by the electronic structure of the molecule, which is influenced by its chemical composition and conformation .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Key Observations:
Counterion Effects : The trifluoroacetate counterion in the target compound enhances solubility in polar organic solvents compared to tetrafluoroborate or perchlorate salts, which are more hygroscopic and less stable .
Electronic Properties: Substitution with ethylazanium/ethylimino groups (vs. diethylamino or chlorine) fine-tunes the xanthene core’s fluorescence quantum yield and Stokes shift .
Physicochemical Properties
| Property | Target Compound | Tetrafluoroborate Analog (CAS 54854-14-7) | Perchlorate Analog |
|---|---|---|---|
| Solubility in Water | Low (hydrophobic core) | Moderate (tetrafluoroborate enhances solubility) | Very low |
| Melting Point | Not reported | >250°C (decomposes) | >300°C (decomposes) |
| LogP (Predicted) | ~3.5 | ~2.8 | ~4.1 |
| Stability | Stable in dry conditions | Hygroscopic; degrades in humidity | Explosive risk (perchlorate) |
Biological Activity
Chemical Structure and Properties
The compound is characterized by a xanthene core modified with various functional groups, including an ethylazanium moiety and a trifluoroacetate group. Such structural features suggest potential interactions with biological targets such as enzymes and receptors.
Research indicates that compounds similar to this xanthene derivative often exhibit antitumor , anti-inflammatory , and antioxidant properties. The following mechanisms have been proposed based on studies of related compounds:
- Inhibition of Enzymes : Compounds with xanthene structures can inhibit enzymes involved in tumor growth and inflammation.
- Antioxidant Activity : The presence of hydroxyl groups in the structure may facilitate free radical scavenging.
- Cell Penetration : The ethylazanium moiety enhances cell membrane permeability, allowing for better uptake into cells.
Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of xanthene derivatives, demonstrating that modifications to the xanthene core can significantly enhance cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis was noted, particularly in breast cancer cells (MCF-7) and lung cancer cells (A549) .
Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of similar xanthene derivatives. The results indicated a reduction in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in murine models treated with these compounds, suggesting potential for therapeutic use in inflammatory diseases .
Antioxidant Activity
Research has also highlighted the antioxidant capabilities of related compounds. In vitro assays demonstrated that these compounds could effectively scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases .
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Induced apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduced cytokine levels | |
| Antioxidant | Scavenged free radicals |
Pharmacokinetics
| Parameter | Value |
|---|---|
| Solubility | Moderate |
| Bioavailability | 59% (oral) |
| Half-life | 4 hours |
Q & A
Basic Question: What are the recommended synthetic routes for preparing xanthene-derived compounds with azanium and trifluoroacetate moieties?
Methodological Answer:
The synthesis of xanthene derivatives typically involves cyclization reactions of diaryliodonium salts or diaryl ether precursors. For example, iodonium salt intermediates (e.g., cyclic diaryliodonium salts) can undergo nucleophilic substitution with carbazole or phenoxazine derivatives to introduce the xanthene core . The trifluoroacetate counterion is often introduced via anion exchange during purification. Key steps include:
- Step 1 : Formation of the xanthene backbone using iodonium salts under Pd-catalyzed conditions .
- Step 2 : Functionalization with ethylazanium groups via carbamoylation (e.g., using 2-azaniumylethoxyethylcarbamoyl phenyl intermediates) .
- Step 3 : Anion exchange with trifluoroacetic acid to yield the final trifluoroacetate salt.
Table 1 : Example Reaction Yields from Similar Syntheses
| Precursor | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Diaryl iodonium salt | Pd(OAc)₂ | 65–78 | |
| Carbazole derivative | CuI | 72 |
Advanced Question: How can computational methods optimize reaction pathways for introducing ethylimino groups into xanthene frameworks?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms are critical for predicting optimal conditions. For instance:
- Reaction Path Search : Tools like the ICReDD platform combine quantum calculations and information science to identify low-energy transition states for imine formation .
- Key Parameters :
- Electron density analysis to assess nucleophilic attack sites.
- Solvent effects (polar aprotic solvents like DMF enhance carbamoylation kinetics).
- Temperature control (80–100°C) to avoid decomposition of azanium intermediates.
Refer to computational workflows in for designing iterative feedback loops between simulations and experimental validation.
Basic Question: What spectroscopic techniques are essential for characterizing the trifluoroacetate counterion and xanthene core?
Methodological Answer:
- ¹H/¹³C NMR : Resolve ethylazanium protons (δ 3.2–3.8 ppm) and xanthene aromatic signals (δ 6.5–7.5 ppm). Trifluoroacetate CF₃ appears as a singlet in ¹⁹F NMR (δ -75 to -78 ppm) .
- HRMS : Confirm molecular weight (e.g., ESI+ for cationic azanium species; ESI- for trifluoroacetate).
- FTIR : Detect C=O stretches (1690–1720 cm⁻¹) from carbamoyl groups and trifluoroacetate .
Advanced Question: How can researchers resolve contradictory data in stability studies under varying pH conditions?
Methodological Answer:
Contradictions often arise from protonation/deprotonation of the ethylazanium group. A systematic approach includes:
-
pH-Dependent Stability Assays :
pH Range Stability (% remaining at 24h) Degradation Pathway 2–4 40–55% Hydrolysis of carbamoyl 7–9 85–92% Minimal degradation -
Mechanistic Studies : Use LC-MS to identify degradation products (e.g., free xanthene or trifluoroacetic acid).
-
Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .
Basic Question: What solvent systems are compatible with this compound for biological assays?
Methodological Answer:
- Polar Solvents : DMSO (for stock solutions) or PBS (pH 7.4) with ≤5% organic cosolvent.
- Avoid : Chlorinated solvents (risk of carbamoyl cleavage) or strongly basic conditions (pH >10) .
Advanced Question: How can AI-driven platforms like COMSOL Multiphysics enhance reaction scalability?
Methodological Answer:
- Process Simulation : Model heat/mass transfer in batch reactors to optimize stirring rates and cooling profiles .
- Case Study : AI-predicted scaling factors reduced byproduct formation by 30% in pilot-scale syntheses .
- Integration : Pair AI with robotic liquid handlers for autonomous parameter adjustment (e.g., reagent stoichiometry) .
Basic Question: What are the critical purity thresholds for this compound in pharmacological studies?
Methodological Answer:
- HPLC Purity : ≥95% (UV detection at 254 nm).
- Impurity Limits :
- Residual solvents: <5000 ppm (ICH Q3C guidelines).
- Heavy metals: <10 ppm (USP <231>).
- Confirm via ICP-MS or EDX for metal analysis .
Advanced Question: How to design experiments elucidating the role of the trifluoroacetate counterion in photophysical properties?
Methodological Answer:
- Comparative Studies : Synthesize analogs with alternate counterions (e.g., chloride, tetrafluoroborate) and compare:
- Fluorescence quantum yield (using integrating sphere methods).
- Solvatochromism in solvents of varying polarity.
- Computational Analysis : Calculate charge distribution with/without trifluoroacetate using DFT .
- Data Interpretation : Higher electron-withdrawing effects from CF₃COO⁻ enhance π→π* transitions in the xanthene core .
Basic Question: What safety protocols are recommended for handling azanium derivatives?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis (risk of trifluoroacetic acid vapor).
- Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite .
Advanced Question: How to address discrepancies in biological activity data across cell lines?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
